molecular formula C8H4N2O4S2 B11771538 2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid CAS No. 56527-65-2

2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid

Cat. No.: B11771538
CAS No.: 56527-65-2
M. Wt: 256.3 g/mol
InChI Key: SNNIGNLXYVEYOC-UHFFFAOYSA-N
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Description

2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid is a heterocyclic compound that features both a thiazole and a thiophene ring. The presence of a nitro group on the thiophene ring and a carboxylic acid group on the thiazole ring makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid typically involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with thioamides under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an ethanol solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The thiazole ring can also interact with enzymes and proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid is unique due to the combination of a nitro-thiophene and a thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .

Properties

CAS No.

56527-65-2

Molecular Formula

C8H4N2O4S2

Molecular Weight

256.3 g/mol

IUPAC Name

2-(5-nitrothiophen-2-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H4N2O4S2/c11-8(12)4-3-15-7(9-4)5-1-2-6(16-5)10(13)14/h1-3H,(H,11,12)

InChI Key

SNNIGNLXYVEYOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C2=NC(=CS2)C(=O)O

Origin of Product

United States

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